REACTION_CXSMILES
|
Cl[C:2]1[CH:10]=[CH:9][C:5]([C:6]([NH2:8])=[O:7])=[CH:4][N:3]=1.[CH2:11]([NH:18][CH2:19][CH2:20][C:21]1[CH:26]=[CH:25][C:24]([OH:27])=[CH:23][CH:22]=1)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.C(=O)([O-])[O-].[K+].[K+].CC(N(C)C)=O>C(CC(C)(C)C)(C)C>[CH2:11]([NH:18][CH2:19][CH2:20][C:21]1[CH:26]=[CH:25][C:24]([O:27][C:2]2[CH:10]=[CH:9][C:5]([C:6]([NH2:8])=[O:7])=[CH:4][N:3]=2)=[CH:23][CH:22]=1)[C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
7.03 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C(=O)N)C=C1
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Name
|
|
Quantity
|
10.1 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)NCCC1=CC=C(C=C1)O
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Name
|
|
Quantity
|
15.35 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
138 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)N(C)C
|
Name
|
|
Quantity
|
16 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)CC(C)(C)C
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
Stir for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heat
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
TEMPERATURE
|
Details
|
to reflux under nitrogen for 6 h
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
Cool the reaction
|
Type
|
CUSTOM
|
Details
|
mixtures to room temperature
|
Type
|
FILTRATION
|
Details
|
filter off the solids
|
Type
|
CONCENTRATION
|
Details
|
concentrate most of the solvent off on a rotary evaporator
|
Type
|
ADDITION
|
Details
|
add 1N hydrochloric acid (200 mL)
|
Type
|
FILTRATION
|
Details
|
filter off the precipitate
|
Type
|
WASH
|
Details
|
washing with ethyl acetate
|
Type
|
DISSOLUTION
|
Details
|
Dissolve the solid in 400 mL
|
Type
|
ADDITION
|
Details
|
To this solution add 5N sodium hydroxide (35 mL)
|
Type
|
FILTRATION
|
Details
|
Filter
|
Type
|
WASH
|
Details
|
wash with water
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)NCCC1=CC=C(OC2=NC=C(C(=O)N)C=C2)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.74 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 127.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |